4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-15-16(8-10-2-3-10)13(18)17(9)12-6-4-11(14)5-7-12/h4-7,10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLLLRJHBQSYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394876 | |
| Record name | 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820465 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860786-67-0 | |
| Record name | 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
The most common route involves reacting 4-chlorophenylhydrazine (1) with β-ketoesters or diketones. For example:
Reaction Scheme
4-Cl-C6H4-NH-NH2 (1) + CH3-C(O)-COOR → Intermediate (2) → Cyclization → Triazolone Core (3)
Conditions
Mechanism
- Hydrazine attacks the keto group, forming a hydrazone.
- Intramolecular cyclization eliminates water/ethanol, forming the triazolone ring.
Alternative Route: Semicarbazide Cyclization
Semicarbazides derived from 4-chlorophenyl isocyanates can cyclize under basic conditions:
Example
4-Cl-C6H4-NCO + NH2-NH-CO-NR2 → Semicarbazide → Base-Induced Cyclization → Triazolone
Advantages
Introduction of the Cyclopropylmethyl Group
N1-Alkylation of Triazolone Intermediate
The cyclopropylmethyl group is introduced via alkylation of the triazolone’s N1 position:
Reaction
Triazolone (3) + Cyclopropylmethyl Bromide (4) → Alkylated Product (5)
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF or Acetonitrile |
| Base | K2CO3 or Cs2CO3 |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Challenges
- Competing O-alkylation minimized by using polar aprotic solvents.
- Steric hindrance from the cyclopropane ring requires elevated temperatures.
Methylation at the C3 Position
Direct Methylation During Cyclization
Incorporating a methyl group via β-ketoester precursors:
Example
Using methyl acetoacetate as the carbonyl component:
4-Cl-C6H4-NH-NH2 + CH3-C(O)-COOCH3 → Methyl-Substituted Triazolone
Post-Cyclization Methylation
For greater flexibility, methylation can occur after triazolone formation:
Reagents
- Methyl iodide or dimethyl sulfate.
- Base: NaH or LDA.
Conditions
Integrated Synthetic Pathways
Pathway A: Sequential Alkylation
- Synthesize triazolone core with 4-chlorophenyl and methyl groups.
- Perform N1-alkylation with cyclopropylmethyl bromide.
Pathway B: One-Pot Synthesis
Combining hydrazine, methyl β-ketoester, and cyclopropylmethyl bromide in a telescoped process:
Advantages
Limitations
- Lower regioselectivity (requires excess reagents).
Industrial-Scale Considerations
Cost-Effective Reagents
| Reagent | Cost (USD/kg) | Supplier |
|---|---|---|
| 4-Chlorophenylhydrazine | 120–150 | Sigma-Aldrich |
| Cyclopropylmethyl Br | 800–1000 | TCI Chemicals |
| Methyl acetoacetate | 50–70 | Alfa Aesar |
Waste Management
- Phosphorus oxychloride (used in alternative routes) requires neutralization with aqueous NaHCO3.
- Solvent recovery systems (e.g., DMF distillation) improve sustainability.
Analytical Characterization
Key Spectroscopic Data
| Technique | Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 7.45 (d, 2H, Ar-H), 4.20 (s, 2H, CH2-cPr), 2.35 (s, 3H, CH3), 1.10–1.30 (m, 4H, cPr) |
| MS (ESI+) | m/z 264.1 [M+H]+ |
Purity Optimization
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
One of the primary applications of this compound is its antifungal properties. Research indicates that triazole derivatives exhibit significant antifungal activity against a variety of fungal pathogens. The mechanism often involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. In vitro studies have demonstrated that this compound can effectively inhibit the growth of several pathogenic fungi, making it a candidate for developing new antifungal agents.
Antimicrobial Properties
In addition to antifungal applications, 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis and function could be leveraged in treating bacterial infections. Studies have reported varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Agricultural Applications
Fungicides
The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its effectiveness against plant pathogens suggests it could be integrated into crop protection strategies to enhance yield and reduce losses due to fungal diseases.
Plant Growth Regulation
Emerging research indicates that triazole compounds may also act as plant growth regulators. They can influence plant metabolism and growth patterns, potentially leading to improved crop resilience under stress conditions.
Material Science Applications
Polymer Additives
In material science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation from environmental factors.
Case Study 1: Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of various triazole derivatives, including this compound. Results indicated a significant reduction in fungal viability at concentrations as low as 10 µg/mL against Candida albicans and Aspergillus niger .
Case Study 2: Agricultural Impact
Research conducted by agricultural scientists demonstrated that applying this compound as a foliar spray reduced fungal infections in wheat crops by over 50%, highlighting its potential as a biopesticide .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, disrupting their cell membrane integrity and leading to antifungal activity.
Comparison with Similar Compounds
Comparison with Similar Triazolone Derivatives
Triazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The cyclopropylmethyl group in the target compound (Position 1) enhances lipophilicity compared to smaller groups (e.g., H or methyl) in analogues like 4-(3-Cl-4-Me-Ph)-1H-triazolone . This modification may improve blood-brain barrier penetration, relevant for CNS-targeting anticonvulsants .
- Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring (Position 4) correlate with anticonvulsant efficacy in MES tests , while hydrophilic groups (e.g., OH in ’s compound) may reduce membrane permeability .
Structural Characterization :
- The compound in (1-(4-Cl-2-F-Ph)-4-CF₂H-3-Me-triazolone) was validated via X-ray crystallography (R factor = 0.05), highlighting the role of halogens in stabilizing molecular conformation .
Safety and Toxicity :
- Analogues like 4-(3-Cl-4-Me-Ph)-1H-triazolone () are classified under GHS Category 2 for acute toxicity, suggesting that substituent patterns (e.g., chloro-methylphenyl) may influence hazard profiles .
Synthetic Routes :
- Triazolones are commonly synthesized via cyclization of thiosemicarbazides or hydrazides, as seen in and . The target compound’s cyclopropylmethyl group likely requires specialized alkylation steps.
Biological Activity
The compound 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one (CAS No. 860786-67-0) is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H14ClN3O
- Molecular Weight : 263.72 g/mol
- Structure : The triazole ring is a key feature that contributes to the compound's biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that triazole derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
Triazole compounds are known for their ability to inhibit key enzymes involved in various biochemical pathways. Specifically, this compound may act as an inhibitor of lipoxygenases (LOXs), which are implicated in inflammatory processes. Studies have shown that certain triazole derivatives can effectively inhibit LOX activity, potentially leading to anti-inflammatory effects .
Anticancer Activity
Emerging evidence suggests that triazole derivatives possess anticancer properties. The incorporation of specific moieties into the triazole framework has been linked to enhanced anticancer activity. For example, compounds with structural similarities have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By targeting enzymes such as LOXs and urease, these compounds can modulate inflammatory responses and disrupt metabolic pathways in pathogens.
- Binding Affinity : The structural features of triazoles allow for strong binding interactions with biological targets, enhancing their efficacy as inhibitors .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to this compound:
- Study on Antimicrobial Efficacy : A series of chlorophenyl-based triazoles were synthesized and tested against a panel of bacterial strains. Results indicated that specific modifications to the triazole structure significantly enhanced antimicrobial potency.
- Inflammation Models : In vitro studies using human cell lines demonstrated that certain derivatives exhibited reduced inflammatory markers when treated with LOX inhibitors derived from triazoles.
Q & A
Q. Table 2: Pharmacological Data for Selected Derivatives
| Derivative | ED₅₀ (mg/kg) | PI | Mechanism |
|---|---|---|---|
| 4n | 25.5 | >48.8 | Ion channel inhibition |
| Carbamazepine | 30.0 | 6.0 | Sodium channel blockade |
What safety protocols are recommended for handling this compound?
Methodological Guidelines:
- Storage : In airtight containers, away from moisture and light (dry, ventilated areas) .
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Spill response : Use inert absorbents (e.g., vermiculite) and avoid water contact due to hydrolysis risks .
Which computational tools assist in molecular analysis?
Advanced Tools:
- SHELX suite : For structure solution/refinement .
- WinGX : Integrates crystallographic data processing and visualization .
- Molecular docking : Software like AutoDock to predict binding affinities for drug design .
How do hydrogen bonding and steric effects influence crystallographic packing?
Advanced Analysis:
- C–H⋯O bonds create dimeric units, stabilizing the crystal lattice .
- Steric hindrance from the cyclopropylmethyl group affects packing density and solubility.
- Torsional angles (e.g., triazolone ring orientation) are critical for intermolecular interactions .
What analytical methods validate purity post-synthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
